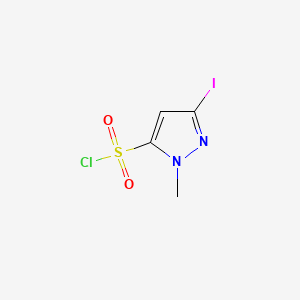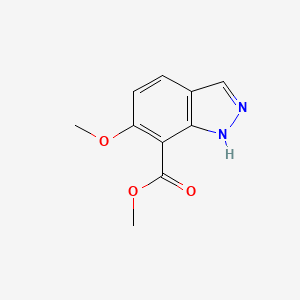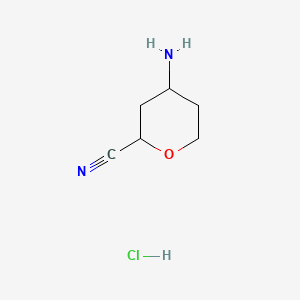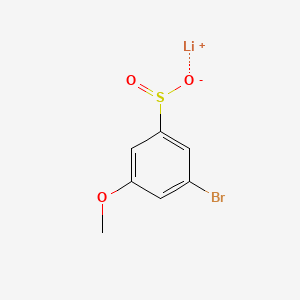
lithium(1+) 3-bromo-5-methoxybenzene-1-sulfinate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Lithium(1+) 3-bromo-5-methoxybenzene-1-sulfinate, also known as LiBrMBS, is a lithium salt of a sulfonated aromatic compound. It is a white solid that is soluble in polar organic solvents, such as methanol, ethanol, and acetonitrile. LiBrMBS has been studied for its potential applications in organic synthesis, electrochemistry, and energy storage.
Méthode De Synthèse Détaillée
Design of the Synthesis Pathway
The synthesis of lithium(1+) 3-bromo-5-methoxybenzene-1-sulfinate can be achieved through a substitution reaction between 3-bromo-5-methoxybenzene-1-sulfonyl chloride and lithium sulfinate.
Starting Materials
3-bromo-5-methoxybenzene-1-sulfonyl chloride, Lithium sulfinate
Reaction
To a solution of 3-bromo-5-methoxybenzene-1-sulfonyl chloride in anhydrous dichloromethane, add lithium sulfinate slowly with stirring., Maintain the reaction mixture at room temperature for several hours until the reaction is complete., Filter the resulting precipitate and wash with cold dichloromethane., Dry the product under vacuum to obtain lithium(1+) 3-bromo-5-methoxybenzene-1-sulfinate as a white solid.
Applications De Recherche Scientifique
Lithium(1+) 3-bromo-5-methoxybenzene-1-sulfinate has been studied for its potential applications in organic synthesis, electrochemistry, and energy storage. In organic synthesis, lithium(1+) 3-bromo-5-methoxybenzene-1-sulfinate has been used as a catalyst in the synthesis of heterocyclic compounds. In electrochemistry, lithium(1+) 3-bromo-5-methoxybenzene-1-sulfinate has been studied for its potential application in the electrochemical synthesis of organic compounds. In energy storage, lithium(1+) 3-bromo-5-methoxybenzene-1-sulfinate has been investigated as a potential electrolyte for lithium-ion batteries.
Mécanisme D'action
Lithium(1+) 3-bromo-5-methoxybenzene-1-sulfinate acts as a Lewis acid, which means that it can accept lone pairs of electrons from other molecules. This enables lithium(1+) 3-bromo-5-methoxybenzene-1-sulfinate to act as a catalyst in organic synthesis reactions, as well as to facilitate the electrochemical synthesis of organic compounds.
Effets Biochimiques Et Physiologiques
The biochemical and physiological effects of lithium(1+) 3-bromo-5-methoxybenzene-1-sulfinate have not been extensively studied. However, lithium(1+) 3-bromo-5-methoxybenzene-1-sulfinate has been shown to be non-toxic and non-irritating in animal studies.
Avantages Et Limitations Des Expériences En Laboratoire
The main advantage of lithium(1+) 3-bromo-5-methoxybenzene-1-sulfinate is its high solubility in polar organic solvents, which makes it easy to work with in the laboratory. However, lithium(1+) 3-bromo-5-methoxybenzene-1-sulfinate is not very stable in air and is susceptible to oxidation.
Orientations Futures
The potential applications of lithium(1+) 3-bromo-5-methoxybenzene-1-sulfinate are still being explored. Some potential future directions include further investigation into its use as a catalyst in organic synthesis reactions, its potential application in electrochemical synthesis of organic compounds, and its potential use as an electrolyte in lithium-ion batteries. Additionally, further research into the biochemical and physiological effects of lithium(1+) 3-bromo-5-methoxybenzene-1-sulfinate could help to identify potential therapeutic applications.
Propriétés
IUPAC Name |
lithium;3-bromo-5-methoxybenzenesulfinate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7BrO3S.Li/c1-11-6-2-5(8)3-7(4-6)12(9)10;/h2-4H,1H3,(H,9,10);/q;+1/p-1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XEDGYYVACCLMQB-UHFFFAOYSA-M |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[Li+].COC1=CC(=CC(=C1)Br)S(=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6BrLiO3S |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.1 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Lithium(1+) 3-bromo-5-methoxybenzene-1-sulfinate | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-fluoro-3-methoxybicyclo[4.2.0]octa-1(6),2,4-triene-7-carboxylic acid](/img/structure/B6610342.png)
![1-(bromomethyl)-5-phenyl-3-oxabicyclo[3.1.1]heptane](/img/structure/B6610359.png)
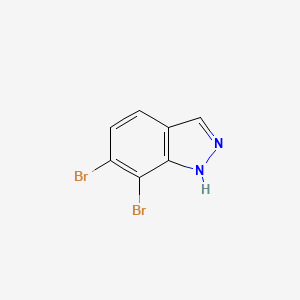



![1-nitro-3-[1-(trifluoromethyl)cyclopropyl]benzene](/img/structure/B6610392.png)
![(2-{6-methoxyimidazo[1,5-a]pyridin-3-yl}ethyl)dimethylamine dihydrochloride](/img/structure/B6610398.png)
sulfamoyl}benzene-1-sulfonyl fluoride](/img/structure/B6610405.png)
